molecular formula C12H13ClF3NO2 B8219206 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide

2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B8219206
M. Wt: 295.68 g/mol
InChI Key: AVFVGJQCDBECMO-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide is an organic compound that contains a trifluoromethoxy group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

The synthesis of 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethoxy)benzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield the desired product .

Chemical Reactions Analysis

2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide can be compared with other compounds containing trifluoromethoxy groups, such as:

    2-Chloro-N-ethyl-N-(4-(trifluoromethoxy)benzyl)acetamide: Similar structure but with the trifluoromethoxy group in a different position, which can affect its reactivity and biological activity.

    2-Chloro-N-ethyl-N-(3-(trifluoromethyl)benzyl)acetamide:

Properties

IUPAC Name

2-chloro-N-ethyl-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-2-17(11(18)7-13)8-9-4-3-5-10(6-9)19-12(14,15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFVGJQCDBECMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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